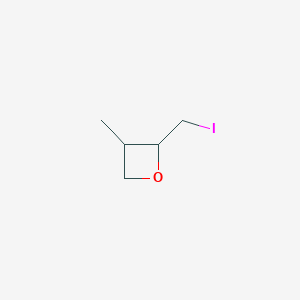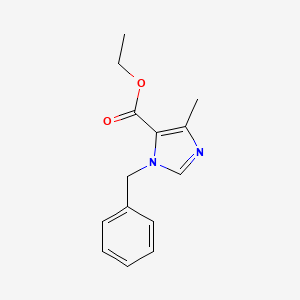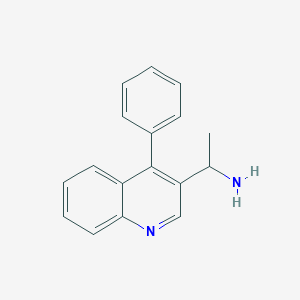![molecular formula C18H24ClNO4 B13872101 4-(4-Chloro-3-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid](/img/structure/B13872101.png)
4-(4-Chloro-3-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Chloro-3-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid is a complex organic compound with a unique structure that includes a piperidine ring, a chlorinated aromatic ring, and a tert-butyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-3-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. The key steps may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chlorinated Aromatic Ring: This step often involves electrophilic aromatic substitution reactions to introduce the chlorine and methyl groups onto the benzene ring.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
4-(4-Chloro-3-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring.
科学的研究の応用
4-(4-Chloro-3-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industry: It may be used in the production of specialty chemicals, agrochemicals, and materials science research.
作用機序
The mechanism of action of 4-(4-Chloro-3-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.
類似化合物との比較
Similar Compounds
4-(4-Chloro-3-methylphenyl)piperidine-4-carboxylic acid: Lacks the tert-butyl ester group.
4-(4-Chlorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid: Lacks the methyl group on the aromatic ring.
4-(3-Methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid: Lacks the chlorine atom on the aromatic ring.
Uniqueness
The presence of both the chlorine and methyl groups on the aromatic ring, along with the tert-butyl ester group, makes 4-(4-Chloro-3-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid unique. These structural features can influence its reactivity, binding affinity, and overall chemical behavior, distinguishing it from similar compounds.
特性
分子式 |
C18H24ClNO4 |
|---|---|
分子量 |
353.8 g/mol |
IUPAC名 |
4-(4-chloro-3-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C18H24ClNO4/c1-12-11-13(5-6-14(12)19)18(15(21)22)7-9-20(10-8-18)16(23)24-17(2,3)4/h5-6,11H,7-10H2,1-4H3,(H,21,22) |
InChIキー |
MZWWHGJSGXMNFU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C2(CCN(CC2)C(=O)OC(C)(C)C)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 1,6-dihydrocyclopenta[c]pyrazole-3-carboxylate](/img/structure/B13872029.png)

![[4-[(3-Amino-4-methylbenzoyl)amino]-2-(trifluoromethyl)phenyl]methyl acetate](/img/structure/B13872047.png)
![2-(4-tert-butylphenyl)-N-[1-(1,3-thiazol-5-yl)ethyl]acetamide](/img/structure/B13872052.png)
![Ethyl 3-[4-(3,5-dichlorophenoxy)phenyl]-3-hydroxypropanoate](/img/structure/B13872059.png)

![3-Chloro-5-[3-(hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile](/img/structure/B13872075.png)


![Acetamide,n-[1-acetyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1h-indazol-3-yl]-](/img/structure/B13872100.png)


![4-[(3-Methoxy-3-oxopropyl)amino]benzoic acid](/img/structure/B13872115.png)
